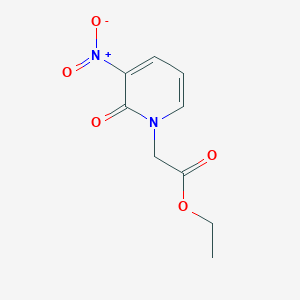

ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

説明

特性

IUPAC Name |

ethyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-2-16-8(12)6-10-5-3-4-7(9(10)13)11(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAVHQCGIUMCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434914 | |

| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147283-76-9 | |

| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group at the 3-position and an ethyl acetate moiety at the 1-position of the 2-pyridone ring, yielding ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, presents a molecule of significant interest for medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this core molecule and its derivatives. We will delve into the strategic considerations for its synthesis, explore the structure-activity relationships that govern its biological effects, and present detailed experimental protocols for the preparation and evaluation of these promising compounds.

Introduction: The Significance of the 3-Nitro-2-oxopyridine Scaffold

The pyridine ring is a fundamental building block in medicinal chemistry, with a vast number of derivatives exhibiting diverse biological activities.[2] The 2-pyridone tautomer, in particular, has garnered substantial attention due to its presence in various natural products and synthetic drugs.[1] The incorporation of a nitro group, a potent electron-withdrawing moiety, at the 3-position of the 2-pyridone ring is anticipated to significantly modulate the molecule's electronic properties and, consequently, its biological activity. The nitro group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. Furthermore, the N-substitution with an ethyl acetate group provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties.

This guide will explore the untapped potential of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate and its analogs as a fertile ground for the discovery of novel therapeutic agents.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate and its derivatives primarily revolves around the N-alkylation of a pre-formed 3-nitro-2-pyridone ring. The key challenge in this approach is to achieve selective N-alkylation over the competing O-alkylation.

Synthesis of the 3-Nitro-2-pyridone Precursor

The starting material, 3-nitro-2-pyridone, can be synthesized from 2-aminopyridine through a multi-step process involving diazotization, hydroxylation, and subsequent nitration.

dot

Caption: Synthetic route to the 3-nitro-2-pyridone precursor.

N-Alkylation of 3-Nitro-2-pyridone

The introduction of the ethyl acetate moiety at the nitrogen atom is typically achieved via a nucleophilic substitution reaction between the sodium or potassium salt of 3-nitro-2-pyridone and an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate). The choice of base and solvent is crucial for maximizing the yield of the desired N-alkylated product.

dot

Caption: N-alkylation of 3-nitro-2-pyridone.

Structure-Activity Relationships (SAR) and Biological Potential

While specific biological data for ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is limited in the public domain, a comprehensive analysis of related structures provides valuable insights into its potential therapeutic applications.

Anticancer Activity

The 2-pyridone scaffold is a well-established pharmacophore in the development of anticancer agents.[3] The introduction of a nitro group can enhance this activity. For instance, certain nitropyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of critical cellular processes such as cell cycle progression and angiogenesis.

A study on novel tetralin-6-yl-2-oxopyridine derivatives demonstrated that these compounds exhibited moderate to marked activity against HeLa (cervix carcinoma) and MCF-7 (breast carcinoma) cell lines.[4] Another series of polysubstituted pyrazole derivatives linked to nitrogenous heterocyclic rings showed significant cytotoxic effects against a panel of 60 cancer cell lines.[5] These findings suggest that the ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate scaffold holds promise for the development of novel anticancer agents.

| Compound/Analog Class | Cell Line | Activity (IC50/GI50) | Reference |

| Tetralin-6-yl-2-oxopyridine | Hela, MCF-7 | Moderate to Marked | [4] |

| Polysubstituted pyrazoles | 60 cell line panel | GI50 (MG-MID) = 2.38 µM | [5] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MCF-7, MDA-MB-231 | Significant Inhibition | [6] |

| (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety | MOLT-4, SR, SW-620, SF-539, SK-MEL-5 | GI50 < 0.01–0.02 μM | [7] |

Antimicrobial Activity

The 2-pyridone nucleus is also a key component of many antimicrobial agents.[1] The presence of a nitro group is a common feature in several potent antimicrobial drugs. For example, nitrofurantoin is a well-known antibiotic used for urinary tract infections. A series of new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antibacterial activity, although in this specific study, the tested compounds did not show activity.[8] However, other studies on 3-substituted thieno[3,2-d]-pyrimidin-4(3H)-one derivatives have reported good antimicrobial activities comparable to reference drugs like streptomycin and fusidic acid.[9] This suggests that modifications of the core structure of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate could lead to potent antimicrobial agents.

| Compound/Analog Class | Organism | Activity | Reference |

| 3-substituted thieno[3,2-d]-pyrimidin-4(3H)-one | Bacteria | Good activity | [9] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong activity | [10] |

| Tetrahydrothieno[2,3-c]pyridine derivatives | Gram-negative bacteria | Broad-spectrum activity | [11] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and preliminary biological evaluation of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate and its derivatives.

General Synthetic Protocol for Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Materials:

-

3-Nitro-2-pyridone

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Ethyl bromoacetate or Ethyl chloroacetate

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 3-nitro-2-pyridone (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate.

dot

Caption: Experimental workflow for the synthesis of the target compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are accessible, and the structure-activity relationships of related compounds strongly suggest a high potential for potent biological activity, particularly in the areas of oncology and infectious diseases.

Future research should focus on the following areas:

-

Synthesis and screening of a focused library of derivatives: Modifications of the ester group and substitutions on the pyridine ring could lead to compounds with enhanced potency and selectivity.

-

Elucidation of the mechanism of action: Investigating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their further development.

-

In vivo evaluation: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the chemical space around this core scaffold, researchers can unlock its full therapeutic potential and contribute to the development of next-generation medicines.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central (PMC). [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed Central (PMC). [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). National Institutes of Health (NIH). [Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. (2025). ResearchGate. [Link]

-

Ethyl 2-(4-nitrophenoxy)acetate. (n.d.). PubMed Central (PMC). [Link]

-

Antimicrobial and Pharmacological Activities of Some 3-Substituted Thieno[3,2-d]-pyrimidin-4(3H)-one. (2014). Asian Journal of Chemistry. [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

-

Anticancer Activities of a Novel Series of Polysubstituted Pyrazole Derivatives linked to Nitrogenous Heterocyclic Ring Systems. (2016). ResearchGate. [Link]

-

Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. [Link]

-

Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

-

New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. (2026). BioWorld. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central (PMC). [Link]

Sources

- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New tetrahydrothieno[2,3-<em>c</em>]pyridine derivatives with broad gram-negative antibacterial activity | BioWorld [bioworld.com]

Application Notes & Protocols for the Analytical Characterization of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Abstract

This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization and quantification of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for quality control, stability testing, and pharmacokinetic analysis. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction: The Analytical Imperative

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS 147283-76-9) is a substituted nitropyridine derivative with potential applications in medicinal chemistry and materials science.[] The presence of a nitro group, a pyridinone core, and an ethyl acetate side chain imparts a unique combination of polarity, chromophoric properties, and potential for thermal lability.[] Consequently, a multi-faceted analytical approach is imperative to ensure its identity, purity, and quantity. This guide provides the scientific rationale and step-by-step protocols for its comprehensive analysis.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H10N2O5 | BOC Sciences[] |

| Molecular Weight | 226.19 g/mol | BOC Sciences[] |

| InChI Key | YUAVHQCGIUMCPH-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | CCOC(=O)CN1C=CC=C(C1=O)[O-] | BOC Sciences[] |

Chromatographic Methods: Purity and Quantification

Chromatographic techniques are central to resolving ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate from its synthetic precursors, byproducts, and degradants. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Given the polarity of the pyridinone and nitro functionalities, reversed-phase HPLC (RP-HPLC) is the method of choice for achieving high-resolution separation. The hydrophilic nature of similar pyridine compounds necessitates careful method development to ensure adequate retention and sharp peak shapes.[2]

Protocol: RP-HPLC for Purity Assessment and Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

Rationale: The acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups. Acetonitrile is chosen for its low UV cutoff and compatibility with mass spectrometry.

-

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm and 330 nm. The nitroaromatic structure is expected to have strong absorbance in the UV region. Monitoring multiple wavelengths can aid in peak identification and purity assessment.[3]

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Sources

Technical Support Center: Synthesis of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Welcome to the technical support guide for the synthesis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this procedure and improve your product yield and purity. The core of this synthesis is a nucleophilic substitution reaction, specifically the N-alkylation of 3-nitro-2-pyridone. Success hinges on carefully controlling reaction parameters to favor N-alkylation over the competing O-alkylation pathway.[1][2]

Core Reaction Scheme

The synthesis involves the deprotonation of 3-nitro-2-pyridone by a suitable base to form a pyridonate anion, which then acts as a nucleophile to attack an electrophilic ethyl haloacetate, leading to the desired product.

Sources

common side products in the synthesis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Welcome to the technical support center for the synthesis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your synthesis and overcome common hurdles.

I. Understanding the Core Synthesis: An Overview

The synthesis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is typically achieved through the N-alkylation of 3-nitro-2-oxopyridine with an ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is generally carried out in the presence of a base to deprotonate the pyridinone nitrogen, making it a more potent nucleophile.

The core transformation is an SN2 reaction where the pyridinone anion attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion.

Caption: General reaction scheme for the synthesis.

While seemingly straightforward, the ambident nucleophilic nature of the 3-nitro-2-oxopyridine anion presents a key challenge, often leading to the formation of side products. This guide will walk you through identifying and mitigating these issues.

II. Troubleshooting Guide: Common Side Products and Experimental Issues

This section is formatted as a series of questions and answers to directly address the problems you might be facing in the lab.

FAQ 1: My reaction is complete, but my NMR spectrum shows a mixture of two major products. What is the likely side product?

Answer: The most common side product in this synthesis is the O-alkylation isomer, ethyl 2-(2-ethoxy-3-nitropyridin-1-yl)acetate .

This arises because the deprotonated 3-nitro-2-oxopyridine is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen atom and the oxygen atom. While N-alkylation is the desired pathway, competitive O-alkylation can occur.

Caption: N-alkylation vs. O-alkylation pathways.

How to Differentiate the N- and O-Alkylated Isomers:

You can readily distinguish between the desired N-alkylated product and the O-alkylated side product using standard spectroscopic techniques.

| Technique | N-Alkylated Product (Desired) | O-Alkylated Product (Side Product) |

| ¹H NMR | The methylene protons of the acetate group attached to the nitrogen typically appear as a singlet around 4.7-4.9 ppm . | The methylene protons of the ethoxy group attached to the ring will appear as a quartet around 4.3-4.5 ppm , coupled to the methyl protons. |

| ¹³C NMR | The carbonyl carbon of the pyridone ring is present, typically around 155-160 ppm . | The pyridone carbonyl carbon is absent. Instead, you will see a signal for the ether carbon (C-O) further downfield. |

| IR Spectroscopy | A strong carbonyl (C=O) stretch from the pyridone ring will be visible around 1650-1680 cm⁻¹ . | The pyridone carbonyl stretch will be absent. You will observe a C-O-C ether stretch. |

| Mass Spectrometry | Both isomers will have the same molecular weight. Fragmentation patterns may differ, but are often not sufficient for unambiguous identification without standards. | Both isomers will have the same molecular weight. Fragmentation patterns may differ, but are often not sufficient for unambiguous identification without standards. |

How to Minimize O-Alkylation:

The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1][2] Here are some strategies to favor the desired N-alkylation:

-

Choice of Base and Solvent:

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred as they solvate the cation of the base, leaving a "naked" and highly reactive pyridone anion. This often favors N-alkylation.

-

Weaker, Heterogeneous Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are often a good choice. Stronger bases like sodium hydride (NaH) can sometimes lead to a higher proportion of O-alkylation.

-

-

Counter-ion Effect: The nature of the cation from the base can influence the site of alkylation. Larger, softer cations like cesium (from Cs₂CO₃) can sometimes favor N-alkylation.[1]

-

Temperature: Running the reaction at a moderate temperature (e.g., room temperature to 50 °C) is often a good starting point. Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the N-alkylated isomer.

FAQ 2: My reaction is sluggish and I have a low yield of the desired product, with a significant amount of unreacted 3-nitro-2-oxopyridine remaining. What could be the issue?

Answer: A sluggish reaction or low conversion can be attributed to several factors:

-

Insufficient Base: The base is crucial for deprotonating the 3-nitro-2-oxopyridine. Ensure you are using at least one equivalent of a suitable base. For heterogeneous bases like potassium carbonate, ensure it is finely powdered and well-stirred to maximize surface area.

-

Poor Solvent Quality: The use of wet or impure solvents can quench the base and hinder the reaction. Always use anhydrous solvents, especially when working with strong bases like NaH.

-

Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.

-

Inactive Ethyl Bromoacetate: Ethyl bromoacetate can degrade over time. Ensure you are using a fresh or properly stored bottle of the reagent.

FAQ 3: I've noticed a new, more polar spot on my TLC plate that is not my starting material or the expected product. What could this be?

Answer: A more polar byproduct could be 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid .

This is the result of the hydrolysis of the ethyl ester in your product. This can happen under the following conditions:

-

Presence of Water: If your reaction conditions are not sufficiently anhydrous, or if water is introduced during the workup, the ester can be hydrolyzed, especially if there is excess base present.

-

Basic Workup: Washing the reaction mixture with a strong aqueous base during workup can promote ester hydrolysis.

How to Identify and Avoid Ester Hydrolysis:

-

Identification: The carboxylic acid will have a broad -OH stretch in the IR spectrum and will be significantly more polar on a TLC plate. It will also show the disappearance of the ethyl group signals in the ¹H NMR spectrum.

-

Avoidance:

-

Use anhydrous reaction conditions.

-

During workup, use a mild aqueous wash (e.g., saturated ammonium chloride solution or dilute acid) to neutralize the base before extraction.

-

Minimize the contact time of your product with aqueous basic solutions.

-

FAQ 4: My reaction mixture has turned very dark, and I'm getting a complex mixture of products that are difficult to separate.

Answer: A dark, complex reaction mixture could indicate several potential side reactions, including:

-

Reactions involving the nitro group: Under strongly basic conditions, nitroarenes can undergo a variety of side reactions, though this is less common under the typical conditions for this synthesis.

-

Self-condensation of ethyl bromoacetate: In the presence of a strong base, ethyl bromoacetate can undergo self-condensation, although this is generally a minor pathway.

-

Polymerization: While less likely for the pyridone itself, impurities or extreme conditions could potentially lead to polymerization or decomposition.

Troubleshooting a Complex Mixture:

-

Re-evaluate your reaction conditions: Are you using an excessively strong base or too high a temperature? Try milder conditions.

-

Purify your starting materials: Ensure the 3-nitro-2-oxopyridine and ethyl bromoacetate are pure.

-

Monitor the reaction closely: Use TLC to track the formation of the desired product and stop the reaction once the starting material is consumed to prevent the formation of further byproducts.

III. Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

-

3-nitro-2-oxopyridine

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous and finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-nitro-2-oxopyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (a concentration of 0.2-0.5 M is a good starting point).

-

Addition of Alkylating Agent: While stirring under a nitrogen atmosphere, add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., a mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

-

Dilute the filtrate with ethyl acetate and wash with water (3x) to remove the DMF.

-

Wash the organic layer with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired N-alkylation product from any O-alkylation side product and other impurities.

Caption: A streamlined experimental workflow.

IV. Data Interpretation: A Comparative Look

The following table summarizes the key analytical data for the desired product and the most common side product.

| Compound | ¹H NMR (CDCl₃, 400 MHz) | IR (cm⁻¹) | MS (ESI+) m/z |

| Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | δ 8.39 (dd, 1H), 7.71 (dd, 1H), 6.38 (t, 1H), 4.77 (s, 2H), 4.25 (q, 2H), 1.29 (t, 3H) | ~1670 (C=O, pyridone), ~1750 (C=O, ester), ~1530 & 1350 (NO₂) | 227.06 [M+H]⁺, 249.04 [M+Na]⁺ |

| Ethyl 2-(2-ethoxy-3-nitropyridin-1-yl)acetate | Chemical shifts will differ. Expect a quartet for the OCH₂ of the ethoxy group around 4.3-4.5 ppm. | Absence of the pyridone C=O stretch. Presence of C-O-C ether stretch. | 227.06 [M+H]⁺, 249.04 [M+Na]⁺ |

V. References

-

Comins, D. L.; Goehring, R. R.; Joseph, S. P.; O'Connor, S. A Convenient Synthesis of N-Alkyl-2-pyridones. J. Org. Chem.1990 , 55 (1), 2574–2576. [Link]

-

Katritzky, A. R.; Rachwal, S.; Smith, T. P. The Alkylation of Pyridones. Tetrahedron1996 , 52 (48), 15031–15070. [Link]

Sources

Technical Support Center: Monitoring Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate Synthesis

Welcome to the technical support resource for the synthesis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the monitoring of this important N-alkylation reaction. As Senior Application Scientists, we aim to explain not just the "how," but the critical "why" behind these experimental methodologies.

Introduction: The Synthesis Reaction

The synthesis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is typically achieved via the N-alkylation of 3-nitro-2-pyridone with an alkylating agent like ethyl bromoacetate. The reaction generally employs a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

The core transformation involves the deprotonation of the pyridone nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction. Precise monitoring is crucial to determine the reaction endpoint, maximize yield, and minimize the formation of impurities, most notably the O-alkylation side product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of this reaction?

A1: The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is ideal for rapid, qualitative checks at the bench. HPLC provides quantitative data on the consumption of reactants and formation of products. NMR can be used to analyze aliquots to confirm structural integrity and identify byproducts.

Q2: How do I choose the right TLC solvent system?

A2: A good solvent system should provide clear separation between the starting material (3-nitro-2-pyridone), the product, and any significant side products. A common starting point is a mixture of ethyl acetate and a nonpolar solvent like hexane or dichloromethane.[1][2][3] We recommend starting with a 1:1 mixture of ethyl acetate/hexane and adjusting the ratio based on the observed separation. The goal is to have the product Rf value around 0.3-0.5 for optimal resolution.

Q3: My TLC plate shows multiple spots. What could they be?

A3: Besides your starting material and desired N-alkylated product, a common impurity is the O-alkylated isomer. The starting 3-nitro-2-pyridone is often more polar (lower Rf) than the products. The N- and O-alkylated isomers may have very similar Rf values, sometimes requiring careful optimization of the TLC mobile phase or the use of HPLC for definitive separation. Another possibility is the hydrolysis of the ethyl acetate ester group, which would result in a highly polar carboxylic acid spot that remains at the baseline.

Q4: How long should the reaction typically run?

A4: Reaction time can vary significantly based on factors like temperature, concentration, and the purity of reagents. A typical procedure might involve stirring for 24 hours at a slightly elevated temperature (e.g., 328 K or ~55 °C). However, it is imperative to monitor the reaction periodically (e.g., every 2-4 hours) by TLC or HPLC rather than relying on a fixed time. The reaction is complete when the starting 3-nitro-2-pyridone is no longer visible.

Q5: Can I monitor the reaction directly in the NMR tube?

A5: While real-time in-situ NMR monitoring is possible with specialized equipment, it is more practical for most labs to take aliquots from the reaction mixture at various time points.[4] A small sample can be quenched, the solvent evaporated, and the residue dissolved in a deuterated solvent (like CDCl3) for analysis. This allows you to track the disappearance of starting material signals and the appearance of product signals.

Troubleshooting Guide

Problem 1: Reaction is stalled or proceeding very slowly.

Your TLC analysis shows a strong starting material spot with little to no product formation even after several hours.

-

Potential Cause 1: Inactive Base. Sodium hydride (NaH) is highly reactive with moisture. If it has been improperly stored, it may be coated with inactive sodium hydroxide.

-

Solution: Use fresh, high-purity NaH from a newly opened container. Ensure it is handled under an inert atmosphere (nitrogen or argon).

-

-

Potential Cause 2: Wet Solvent or Glassware. Trace amounts of water will quench the NaH and the pyridone anion, preventing the reaction.

-

Solution: Use anhydrous solvent from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all glassware is oven-dried or flame-dried before use.

-

-

Potential Cause 3: Insufficient Temperature. While the reaction can proceed at room temperature, gentle heating (e.g., 40-55 °C) can significantly increase the rate.

-

Solution: Increase the reaction temperature and continue to monitor by TLC.

-

Problem 2: Significant side product formation is observed.

Your TLC or HPLC shows a major spot in addition to your desired product, suggesting a competing reaction is occurring.

-

Potential Cause: O-Alkylation. The pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored under these conditions, changes in solvent, counter-ion, or temperature can increase the amount of the undesired O-alkylated product.

-

Solution:

-

Solvent Choice: Using a polar aprotic solvent like DMF or THF is standard and generally favors N-alkylation.

-

Base/Counter-ion: The sodium counter-ion from NaH typically favors N-alkylation. Avoid bases with larger, softer cations (like potassium carbonate with a phase-transfer catalyst) which might increase O-alkylation.

-

Purification: The N- and O-alkylated isomers can often be separated by careful column chromatography.

-

-

Detailed Analytical Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines the standard procedure for quickly assessing reaction progress.

-

Plate Preparation: Obtain a silica gel TLC plate. Lightly draw a pencil line ~1 cm from the bottom (the origin).

-

Spotting:

-

Dip a capillary tube into the reaction mixture and gently touch it to the origin to make a small spot.

-

On the same plate, spot solutions of your starting material (3-nitro-2-pyridone) and, if available, a pure sample of the product as references.

-

-

Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 1:1 Ethyl Acetate:Hexane). Ensure the solvent level is below the origin line. Cover the chamber.

-

Visualization: Once the solvent front has reached ~1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

-

Analysis: Compare the lane with the reaction mixture to the reference lanes. The disappearance of the starting material spot indicates the reaction is progressing. The reaction is complete when the starting material spot is absent.

| Compound | Typical Rf (1:1 EtOAc/Hex) | Notes |

| 3-Nitro-2-pyridone (SM) | ~0.1-0.2 | More polar, travels less. |

| Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (Product) | ~0.4-0.6 | Less polar than SM. |

| O-Alkylated Side Product | ~0.4-0.6 | May co-elute with the desired product. |

Protocol 2: Analysis by 1H NMR Spectroscopy

This protocol is for analyzing a quenched reaction aliquot to confirm product formation.

-

Sample Preparation:

-

Withdraw ~0.1 mL of the reaction mixture.

-

Quench the aliquot by adding it to a vial with 1 mL of saturated ammonium chloride solution.

-

Extract with 1 mL of ethyl acetate.

-

Dry the organic layer with anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Dissolve the residue in ~0.6 mL of CDCl3.[5]

-

-

Acquisition: Acquire a 1H NMR spectrum.

-

Analysis: Look for the characteristic signals of the product, which are distinct from the starting material.

| Compound | Key 1H NMR Signals (400 MHz, CDCl3) |

| Product | δ 8.39 (dd, 1H) , 7.71 (dd, 1H) , 6.38 (dd, 1H) (Pyridone protons), 4.77 (s, 2H, N-CH2) , 4.25 (q, 2H, O-CH2) , 1.29 (t, 3H, CH3) |

| Starting Material | Will show different aromatic signals and lack the N-CH2, O-CH2, and CH3 signals of the ethyl acetate group. |

Visual Workflows

Reaction Monitoring Workflow

This diagram illustrates the decision-making process for monitoring the reaction from initiation to completion.

Caption: Workflow for synthesis and monitoring.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common reaction issues.

Caption: Troubleshooting guide for slow reactions.

References

-

MDPI Open Access Information. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PubChem. Available from: [Link]

-

GSC Biological and Pharmaceutical Sciences. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. Available from: [Link]

-

Royal Society of Chemistry. (2020). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Green Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl [(3-nitro-2-oxo-2H-chromen-4-yl)amino]acetate. Available from: [Link]

-

Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Scope of 4-nitropyridine N-oxide catalyzed alkylation, amination, cyanation of secondary alkylboronic acids. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. Available from: [Link]

-

Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available from: [Link]

-

ResearchGate. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Available from: [Link]

-

ElectronicsAndBooks.com. (n.d.). Ethyl (3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetate. Available from: [Link]

-

ResearchGate. (2020). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. PMC. Available from: [Link]

-

JETIR. (2022). Synthesis, Characterization, Docking studiesand Antimicrobial Evaluation of ethyl 3-(3-chloro)-2-(2-oxido)-(4-substituted pheny. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

-

Scribd. (n.d.). TLC for Aspirin Synthesis Monitoring. Available from: [Link]

-

Springer. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research. Available from: [Link]

Sources

dealing with unexpected outcomes in ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate experiments

Welcome to the technical support center for ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile pyridone intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot unexpected outcomes and optimize your experimental results.

This document is structured to provide rapid access to solutions for common problems and to build a deeper understanding of the compound's reactivity and handling.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section addresses specific, practical problems you might encounter during the synthesis or use of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. The format is designed for quick problem identification and resolution.

Q1: My reaction yield is low or I've isolated no product. What are the likely causes and solutions?

Low or no yield is one of the most common frustrations in synthesis. The formation of the target compound typically involves two key transformations: the nitration of 2-hydroxypyridine (2-pyridone) and the subsequent N-alkylation. A failure in either step will cascade.

Underlying Causality: The electron-deficient nature of the pyridine ring makes it less reactive in electrophilic aromatic substitution (like nitration) compared to benzene.[1] Furthermore, the 2-pyridone tautomer exists in equilibrium with 2-hydroxypyridine, and its corresponding anion is an ambident nucleophile, leading to competitive side reactions during alkylation.[2]

Troubleshooting Workflow:

Caption: Troubleshooting logic for low product yield.

Detailed Solutions:

-

Inefficient Nitration: The nitration of pyridines can be low-yielding due to the ring's deactivation. Using a powerful and anhydrous nitrating system, such as a mixture of fuming nitric acid and oleum (fuming sulfuric acid), can significantly improve yields by minimizing water that could lead to byproduct formation or degradation.[3][4] Careful temperature control (e.g., 15-25°C) is critical to prevent runaway reactions or over-nitration.[3]

-

Inefficient N-Alkylation: If starting material (3-nitro-2-pyridone) remains unreacted, the alkylation conditions may be insufficient.

-

Base Selection: A weak base may not fully deprotonate the pyridone. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF are often more effective than potassium carbonate (K₂CO₃) in acetone.[5][6]

-

Alkylating Agent Reactivity: Alkyl bromides are more reactive than chlorides. Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction by in-situ formation of the more reactive alkyl iodide.[7]

-

Temperature: Some alkylations are sluggish at room temperature. Gently heating the reaction (e.g., 80-100°C) or using a microwave reactor can significantly increase the reaction rate.[6][7]

-

Q2: I've isolated a product with the correct mass, but the NMR spectrum is wrong. Why?

This is the classic sign of isolating an unintended isomer. In 2-pyridone chemistry, the most common culprit is the formation of the O-alkylated product, ethyl 2-(3-nitro-2-pyridyloxy)acetate, instead of the desired N-alkylated isomer.

Underlying Causality: The deprotonated 3-nitro-2-pyridone is an ambident nucleophile with negative charge density on both the nitrogen and the exocyclic oxygen. Alkylation can occur at either site. The N- vs. O-alkylation ratio is highly dependent on factors like the solvent, counter-ion, and temperature.[2][8]

Caption: Competing N- vs. O-alkylation pathways.

Solutions to Favor N-Alkylation:

-

Solvent Choice: This is the most critical factor. Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of your base (e.g., K⁺, Na⁺) but do not hydrogen-bond with the anion, leaving the more nucleophilic nitrogen atom more reactive.[7] Protic solvents tend to favor O-alkylation.

-

Reaction Temperature: Higher temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored O-alkylated product.

-

Solid-Phase Synthesis: One advanced method involves linking the pyridone to a solid support (e.g., Wang resin) through the oxygen atom. Subsequent reaction with an alkyl halide results in tandem N-alkylation and cleavage from the resin, yielding exclusively the N-alkylated product.[8]

Q3: The purification is difficult. The product is oily or co-elutes with impurities.

Purification challenges often stem from the similar polarities of the starting material, product, and potential byproducts (like the O-alkylated isomer).

Solutions for Purification:

-

Chromatography:

-

Solvent System: Use a gradient elution on your silica gel column. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. This can help resolve compounds with close Rf values.

-

Alternative Adsorbents: If silica fails, consider using alumina (basic or neutral) or reverse-phase chromatography.

-

-

Recrystallization: This is an excellent method for obtaining highly pure material if your compound is a solid.

-

Solvent Screening: Test a variety of solvents. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[9]

-

-

Acid-Base Extraction: Use this technique during the workup to remove unreacted 3-nitro-2-pyridone. The pyridone is weakly acidic and can be extracted into an aqueous basic solution (e.g., dilute NaHCO₃), while your ester product remains in the organic layer. Be cautious with strong bases, which could hydrolyze the ester.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the properties, handling, and analysis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate.

Q: What are the recommended storage and handling procedures? A:

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[10][11] A refrigerator is ideal. Avoid exposure to heat, light, and moisture to prevent degradation.

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid creating dust if handling the solid form.[13] Wash hands thoroughly after handling.

Q: How stable is the compound? A: Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is generally stable under recommended storage conditions.[10] However, it has two primary liabilities:

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly with heating.

-

Nitro Group Reactivity: Nitroaromatic compounds can be sensitive to strong reducing agents and may be unstable at very high temperatures.

Q: How can I confirm the identity and purity of my synthesized compound? A: A combination of spectroscopic methods is essential for unambiguous characterization.[5][6]

-

¹H NMR: Look for the characteristic signals of the ethyl group (a triplet around 1.2 ppm and a quartet around 4.2 ppm), the methylene singlet (~4.9 ppm), and the distinct protons on the pyridone ring.

-

¹³C NMR: Confirm the presence of the ester carbonyl (~168 ppm), the pyridone carbonyl (~158 ppm), and the correct number of aromatic/vinylic carbons.

-

FT-IR: Identify key functional groups. Expect strong stretches for the ester C=O (~1740-1750 cm⁻¹), the pyridone C=O (~1660-1670 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).[9]

-

Mass Spectrometry (MS): Confirm the molecular weight. The molecular formula is C₉H₁₀N₂O₅, with a molecular weight of 226.19 g/mol .[] Look for the molecular ion peak [M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺.

Q: What are the typical reaction conditions for the N-alkylation of 3-nitro-2-pyridone? A: The conditions can be varied, but here is a summary of common starting points.

| Parameter | Common Reagents/Conditions | Rationale & Notes |

| Alkylating Agent | Ethyl bromoacetate, Ethyl chloroacetate | Bromoacetate is more reactive. Use 1.1-1.5 equivalents. |

| Base | K₂CO₃, NaH, Cs₂CO₃ | NaH is a strong, non-nucleophilic base. K₂CO₃ is milder and often sufficient.[5][9] |

| Solvent | DMF, Acetonitrile, Acetone | DMF is often preferred for its ability to dissolve reagents and favor N-alkylation.[5] |

| Temperature | Room Temperature to 100 °C | Start at RT and heat if the reaction is slow. Monitor by TLC. |

| Additives | Potassium Iodide (KI) (catalytic) | Use with alkyl chlorides or bromides to increase reaction rate.[7] |

| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions, especially when using sensitive reagents like NaH. |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Step A: Nitration of 2-Hydroxypyridine Safety Note: This reaction uses highly corrosive and oxidizing acids. Perform in a fume hood with appropriate PPE.

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2-hydroxypyridine (1.0 eq) to concentrated sulfuric acid.

-

Once dissolved and cooled, add a pre-mixed, chilled solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, keeping the internal temperature below 25°C.[3]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid (3-nitro-2-hydroxypyridine) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step B: N-Alkylation

-

To a flask under an inert atmosphere (N₂), add the dried 3-nitro-2-hydroxypyridine (1.0 eq) and anhydrous DMF.

-

Cool the mixture in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.

-

Add ethyl bromoacetate (1.2 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.[5]

-

Once complete, quench the reaction by slowly adding it to ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[5]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53385368, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Available: [Link]

-

Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 109094, Ethyl 2-oxopyrrolidine-1-acetate. Available: [Link]

-

Kouassi, A. M., et al. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences, 20(03), 160–166. Available: [Link]

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available: [Link]

-

Ruda, G. F., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(2), 489-491. Available: [Link]

- Verbeek, J. L. (1997). U.S. Patent No. 5,945,537. Washington, DC: U.S. Patent and Trademark Office.

-

Beaver, M. G., et al. (2016). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters, 18(15), 3638-3641. Available: [Link]

-

ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Available: [Link]

-

Gensch, T., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 144(39), 17899-17906. Available: [Link]

-

Li, H., et al. (2013). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 15(21), 5618-5621. Available: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Available: [Link]

-

Jubilant Ingrevia. (n.d.). Safety Data Sheet for 5-Chloro-2-nitropyridine. Available: [Link]

-

E-COLL. (2025). Safety data sheet for Nitro-universal thinner. Available: [Link]

-

Reddit. (2021). r/Chempros - Difficulties with N-Alkylations using alkyl bromides. Available: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available: [Link]

- Verbeek, J. L. (1997). WO1997011058A1 - Nitration of pyridine-2,6-diamines. Google Patents.

- European Patent Office. (n.d.). EP 0873314 B1 - Nitration of pyridine-2,6-diamines. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]

- 4. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tlcstandards.com [tlcstandards.com]

- 11. e-coll.de [e-coll.de]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Comparative Guide to Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate and its Analogs for Medicinal Chemistry Applications

Introduction

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] These heterocycles are valued for their ability to act as hydrogen bond donors and acceptors, and as bioisosteres for various other cyclic systems.[1] Within this class, ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate stands out as a versatile synthetic intermediate. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the pyridinone ring and the N-substituted acetate moiety. This guide provides a comparative analysis of this key compound against structurally similar analogs, offering insights into their synthesis, reactivity, and potential applications, supported by experimental data for researchers in drug discovery and organic synthesis.

Section 1: Synthesis and Physicochemical Properties

The synthesis of N-substituted 2-pyridones is a cornerstone of many medicinal chemistry programs.[3] The primary route to ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate and its analogs involves the N-alkylation of a corresponding 2-pyridone precursor. The choice of reagents and reaction conditions is critical to favor N-alkylation over the competing O-alkylation pathway.[4]

General Synthetic Workflow

The synthesis typically proceeds via the reaction of a substituted 2-hydroxypyridine with an ethyl haloacetate in the presence of a base. The nitro group is introduced either before or after the N-alkylation step.

Caption: General synthetic scheme for N-alkylation of 3-nitro-2-hydroxypyridine.

Experimental Protocol: Synthesis of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

This protocol is adapted from established procedures for N-alkylation of pyridones.

1. Reagents and Setup:

-

To a stirred solution of 3-nitro-2-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 20 minutes to facilitate the formation of the pyridone salt.

2. Alkylation Reaction:

-

Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

3. Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate.

Causality Behind Experimental Choices:

-

Base and Solvent: The combination of a moderately strong base like K₂CO₃ and a polar aprotic solvent like DMF is crucial. DMF effectively solvates the potassium cation, increasing the nucleophilicity of the pyridone anion, while K₂CO₃ is strong enough to deprotonate the pyridone without causing significant side reactions.

-

Temperature: Moderate heating accelerates the rate of the Sₙ2 reaction. Higher temperatures could lead to decomposition or undesired side products.

Comparative Physicochemical Data

The electronic nature of the substituent at the 3-position of the pyridinone ring significantly impacts the compound's properties. Below is a comparison of the parent compound with analogs where the nitro group is replaced by other substituents.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate[] | C₉H₁₀N₂O₅ | 226.19 | Strong electron-withdrawing group |

| 2-(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid[6] | C₇H₆N₂O₅ | 198.13 | Hydrolyzed ester, more polar |

| Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate[7] | C₈H₉ClN₂O₃ | 216.62 | Chloro-substituted pyrazinone analog |

| Ethyl 2-(2-oxo-pyridin-1-yl)acetate[8] | C₉H₁₁NO₃ | 181.19 | Unsubstituted pyridinone ring |

Section 2: Reactivity and Applications in Synthesis

The primary utility of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate in organic synthesis lies in its dual reactivity. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, while the nitro group can be reduced to an amine, which can then be further functionalized.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation that opens up a wide range of synthetic possibilities. This is often achieved using reducing agents like iron powder in acetic acid.[9]

Caption: Workflow for the reduction of the nitro group to an amine.

Experimental Protocol: Reduction of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

This protocol is based on similar reductions of nitroaromatic compounds.[9]

1. Reaction Setup:

-

In a round-bottom flask, suspend ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (1.0 eq) in glacial acetic acid.

-

Add iron powder (5.0 eq) to the suspension.

2. Reduction:

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

3. Work-up and Purification:

-

Cool the reaction mixture and filter it through a pad of Celite to remove the iron residues.[9]

-

Wash the Celite pad with acetic acid.

-

Evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Reducing Agent: Iron in acetic acid is a classic, cost-effective, and efficient method for the reduction of aromatic nitro groups. The acidic medium activates the iron and facilitates the reduction process.

Section 3: Comparative Biological Activity

The 2-pyridone nucleus is a common feature in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][10][11][12] The substituents on the pyridinone ring play a crucial role in determining the specific biological target and potency.

Structure-Activity Relationship (SAR) Insights

-

Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as the nitro group in the title compound, can be critical for biological activity. For some classes of compounds, EWGs at specific positions on an aromatic ring are known to enhance binding to biological targets.[13]

-

N-Substitution: The N-acetic acid ethyl ester side chain provides a handle for further derivatization. Modification of this group can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.[1] The ester can be converted to amides or other functional groups to explore interactions with specific biological targets.

-

Analogs:

-

Pyridazinone Derivatives: Similar heterocyclic systems, such as ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, have shown analgesic and anti-inflammatory activity.[14] This suggests that the core heterocyclic structure is amenable to modification while retaining biological potential.

-

Oxazolidinone Derivatives: The replacement of the pyridone ring with other heterocycles, as seen in 3-(pyridine-3-yl)-2-oxazolidinone derivatives, has been explored for developing antibacterial agents.[15]

-

Comparative Biological Data

| Compound Class | Biological Activity | Target Cell Line/Organism | Potency (IC₅₀/MIC) |

| Pyrano[3,2-c]pyridones[10] | Anticancer | Jurkat (Leukemia) | 0.33 - 0.58 µM |

| 1,2,4-Oxadiazole-ribofuranosides[13] | Anticancer | WiDr (Colon Cancer) | 4.5 µM (GI₅₀) |

| 3-(Pyridine-3-yl)-2-oxazolidinones[15] | Antibacterial | Gram-positive bacteria | Not specified, but showed interesting activity |

Conclusion

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a valuable building block in medicinal chemistry. Its synthesis is straightforward, and the presence of both a nitro group and an ester functionality allows for diverse chemical transformations. The strong electron-withdrawing nature of the nitro group influences its reactivity and is a key feature to consider in the design of new biologically active molecules. Comparison with related heterocyclic systems demonstrates that the 2-pyridone scaffold is a versatile platform for the development of new therapeutic agents. Further exploration of the structure-activity relationships of derivatives of this compound is a promising avenue for future research in drug discovery.

References

-

ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

-

Organic Syntheses. ethyl 2-pyridylacetate. [Link]

-

ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

-

ScienceDirect. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

-

RSC Publishing. Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

ResearchGate. An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. [Link]

-

Scribd. Lab Report | PDF | Acetic Acid | Ester. [Link]

-

HETEROCYCLES. EFFICIENT SYNTHESIS OF NEW POTENTIALLY BIOACTIVE TRICYCLIC PYRIDINONES. [Link]

-

ResearchGate. Synthesis of (2) ethyl-2-nitrothiophene-3-acetate; (3) ethyl-2-aminothiophene-3-acetate and (4) 4,6-dihydrothieno[2,3-b]pyrrol-5-one. [Link]

-

Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

PubChem. (2-Oxopyridin-1(2H)-yl)acetate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

-

ResearchGate. Selected N‐substituted 2‐pyridones with biological activity. [Link]

-

Encyclopedia.pub. Novel 1,2,4-Oxadiazole Derivatives. [Link]

-

PubMed. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. [Link]

-

ResearchGate. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. 147283-78-1|2-(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. molcore.com [molcore.com]

- 8. (2-Oxopyridin-1(2H)-yl)acetate | C7H6NO3- | CID 6946881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

A Head-to-Head Comparison: Validating the Anti-Inflammatory Potential of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

A Senior Application Scientist's Guide to Bioassay Validation and Comparative Analysis

In the landscape of small molecule drug discovery, the pyridinone scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The introduction of a nitro group can further enhance the biological activity of a molecule.[3] This guide provides an in-depth technical comparison of a novel compound, ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, against a known anti-inflammatory agent, Piclidenoson. This document is intended for researchers, scientists, and drug development professionals, offering a framework for bioassay validation and comparative analysis of early-stage drug candidates.

Introduction to Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate: A Compound of Interest

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a small molecule featuring a nitro-substituted pyridinone core. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural components suggest a potential role as a modulator of inflammatory pathways. The pyridinone ring is a known pharmacophore in many biologically active compounds, and the electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.[1][3]

This guide hypothesizes an anti-inflammatory mechanism of action for ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, specifically focusing on the inhibition of tumor necrosis factor-alpha (TNF-α) production. TNF-α is a key pro-inflammatory cytokine implicated in a multitude of inflammatory diseases.[4] To rigorously evaluate this hypothesis, a comprehensive bioassay validation plan is presented, followed by a direct comparison with Piclidenoson, an A3 adenosine receptor (A3AR) agonist with known anti-inflammatory properties mediated through the downregulation of the NF-κB signaling pathway.[5][6]

Bioassay Validation: The Foundation of Reliable Data

The objective of validating a bioassay is to demonstrate that it is suitable for its intended purpose.[7] For the evaluation of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, a primary cell-based bioassay will be the measurement of lipopolysaccharide (LPS)-induced TNF-α production in a macrophage cell line.

Primary Bioassay: Inhibition of LPS-Induced TNF-α Production

This assay will quantify the ability of the test compound to inhibit the production of TNF-α in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response.[8]

Experimental Workflow:

Caption: Workflow for TNF-α Inhibition Bioassay

Detailed Protocol:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, Piclidenoson (comparator), or Roflumilast (positive control). A vehicle control (DMSO) is also included. Cells are pre-incubated with the compounds for 1 hour.

-

LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (100 ng/mL) and incubated for 6 hours.[7]

-

Supernatant Collection: After the incubation period, the cell culture supernatants are collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated by plotting the percentage of TNF-α inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Secondary and Counter-Screen Assays

To ensure the specificity of the observed TNF-α inhibition and to rule out cytotoxicity as the cause of reduced cytokine production, two additional assays will be performed:

-

Griess Assay for Nitric Oxide (NO) Production: This assay will be conducted in parallel with the TNF-α assay to determine if the compound also affects the production of another key inflammatory mediator, nitric oxide. The Griess reagent detects nitrite, a stable and soluble breakdown product of NO.[9]

-

MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability.[5][10] It will be performed to ensure that the observed inhibition of TNF-α and NO production is not due to a general cytotoxic effect of the compounds.

Comparative Analysis: Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate vs. Piclidenoson

A direct comparison with a well-characterized compound is essential to understand the relative potency and potential of a new chemical entity. Piclidenoson, a selective A3AR agonist, is chosen as a comparator due to its established anti-inflammatory properties.[11] Roflumilast, a potent PDE4 inhibitor, will serve as a positive control for TNF-α inhibition.[12][13]

Table 1: Comparative Performance Data (Hypothetical)

| Parameter | Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | Piclidenoson | Roflumilast |

| TNF-α Inhibition IC50 (µM) | 1.5 | 5.2 | 0.001 |

| Nitric Oxide Inhibition IC50 (µM) | 3.8 | > 20 | 0.005 |

| Cell Viability (MTT) CC50 (µM) | > 50 | > 50 | > 50 |

| Selectivity Index (CC50 / TNF-α IC50) | > 33.3 | > 9.6 | > 50000 |

Data presented are for illustrative purposes and represent plausible experimental outcomes.

Proposed Mechanism of Action and Signaling Pathway